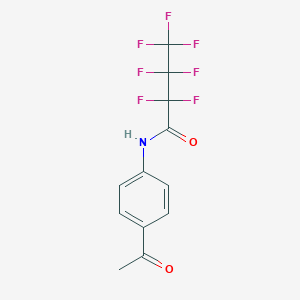
N-(4-acetylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide is a synthetic organic compound characterized by the presence of a heptafluorobutanamide group attached to a 4-acetylphenyl moiety. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide typically involves the reaction of 4-acetylphenylamine with heptafluorobutyric anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
Starting Materials: 4-acetylphenylamine and heptafluorobutyric anhydride.
Reaction Conditions: The reaction is performed in an inert atmosphere, typically under nitrogen or argon, at a temperature range of 0°C to room temperature.
Procedure: 4-acetylphenylamine is dissolved in an anhydrous solvent such as dichloromethane. Heptafluorobutyric anhydride is then added dropwise to the solution with continuous stirring. The reaction mixture is allowed to stir for several hours until completion, as monitored by thin-layer chromatography (TLC).
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by column chromatography to obtain this compound in high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing heptafluorobutanamide group.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) in methanol can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of the acetyl group.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium is used for the oxidation of the acetyl group.
Major Products Formed
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of N-(4-hydroxyphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide.
Oxidation: Formation of N-(4-carboxyphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide.
Scientific Research Applications
N-(4-acetylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide is primarily influenced by its chemical structure. The heptafluorobutanamide group imparts lipophilicity, enhancing the compound’s ability to interact with lipid membranes and proteins. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific molecular targets. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
N-(4-acetylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide can be compared with other fluorinated amides and acetyl-substituted aromatic compounds:
Similar Compounds: N-(4-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinoselenoic amide, N-(4-acetylphenyl)maleic imide.
Uniqueness: The presence of the heptafluorobutanamide group distinguishes it from other similar compounds, imparting unique physical and chemical properties such as increased stability and lipophilicity.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F7NO2/c1-6(21)7-2-4-8(5-3-7)20-9(22)10(13,14)11(15,16)12(17,18)19/h2-5H,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWTXJDOKFSSMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-Ethoxyphenyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B448554.png)
![2,4-dichloro-N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B448555.png)


![3-chloro-N-[2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B448560.png)
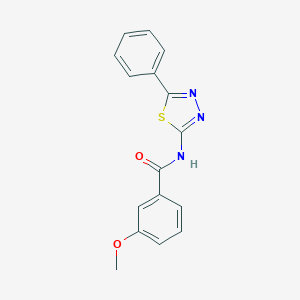
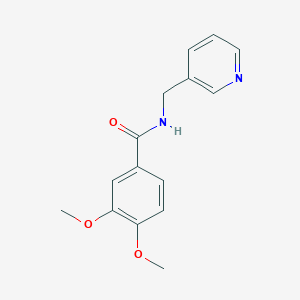
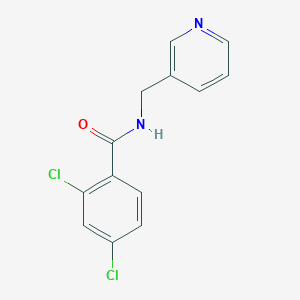
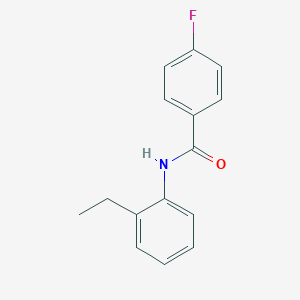
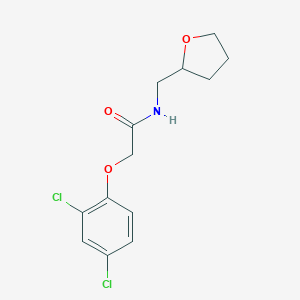
![2-(4-iodophenyl)-5-{[2-(4-iodophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B448569.png)
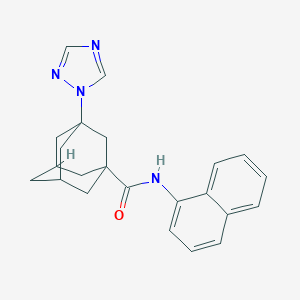
![Dimethyl 5-[(4-fluorobenzoyl)amino]isophthalate](/img/structure/B448576.png)
![3-[(3,4-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B448577.png)
